![molecular formula C31H37N3O2S B14147841 2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide CAS No. 487020-04-2](/img/structure/B14147841.png)
2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclopentane) with various isothiocyanates, followed by cyclization of the resulting thioureas . The reaction conditions often require specific solvents and temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexyl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide lies in its spiro structure, which imparts specific chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
487020-04-2 |
|---|---|
Fórmula molecular |
C31H37N3O2S |
Peso molecular |
515.7 g/mol |
Nombre IUPAC |
2-(3-butyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C31H37N3O2S/c1-4-5-17-34-29(36)27-28(24-12-8-7-11-23(24)19-31(27)15-9-6-10-16-31)33-30(34)37-20-26(35)32-25-14-13-21(2)18-22(25)3/h7-8,11-14,18H,4-6,9-10,15-17,19-20H2,1-3H3,(H,32,35) |
Clave InChI |
FGKRQDBAWCETIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC(=O)NC5=C(C=C(C=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



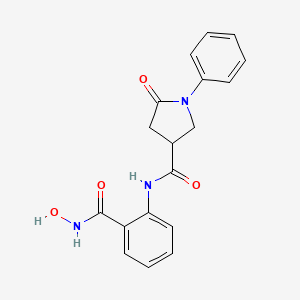
![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]acetate](/img/structure/B14147774.png)
![N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine](/img/structure/B14147781.png)
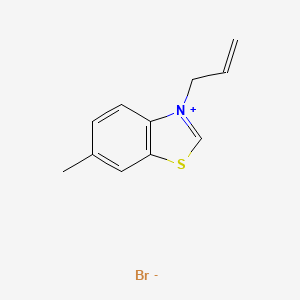
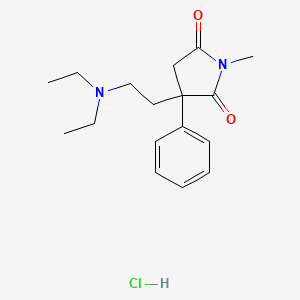
![N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14147797.png)
acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14147802.png)

![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
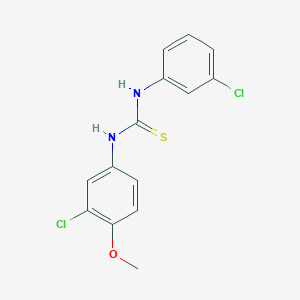
![3-{4-[Chloro(difluoro)methoxy]phenyl}imidazolidine-2,4-dione](/img/structure/B14147833.png)
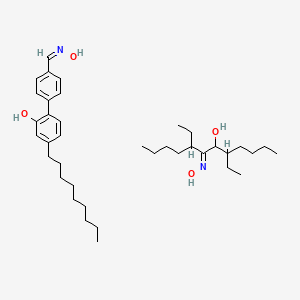
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
